![molecular formula C22H15ClN4O6S B2572161 Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-37-0](/img/structure/B2572161.png)
Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O6S and its molecular weight is 498.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
A study explored the synthesis of novel thieno[2,3-c]pyridazines starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, leading to compounds with evaluated antibacterial activities. The synthesis process involved various chemical reactions including hydrazinolysis and treatment with different reagents like acetylacetate, producing novel compounds. These compounds underwent antibacterial activity evaluation, highlighting their potential in medicinal chemistry research A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014.
Synthesis of Thienoquinolines
Another study focused on the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives. This research involved hydrolyzing ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate to its sodium salt, followed by various chemical reactions to produce pyrimidine derivatives, Schiff bases, and other compounds. These synthesized compounds could have implications for further pharmacological studies I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991.
Synthesis of Nitrophenyl Derivatives
Research on the acylation of nitrobenzhydrazides with nitrobenzoyl chlorides and ethyl chlorocarbonate led to the formation of 1,2-diacylhydrazines, further converted to nitro-substituted 2,5-diphenyl- and 2-phenyl-5-ethoxy-1,3,4-oxidazoles. This study contributes to the development of novel organic compounds with potential applications in various scientific fields G. P. Sharnin, B. I. Buzykin, R. K. Fassakhov, 1977.
Synthesis and Anticancer Activity
A significant study outlined the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones with tested anticancer activity on the MCF-7 human breast adenocarcinoma cell line. The study involved hydrolysis, acetylation, and reactions with various reagents to produce compounds, one of which showed potent inhibitory activity with a notable IC50 value Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, R. B. Bakr, 2014.
Discovery of Apoptosis-Inducing Agents
A study employed a multicomponent synthesis approach for ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to compounds with assessed anticancer activity against MCF-7 and HepG-2 cancer cell lines. This research highlights the potential of novel compounds in cancer therapeutics, with certain compounds showing significant antiproliferative potential and inducing apoptosis in cancer cells E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020.
properties
IUPAC Name |
ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-15-11-34-20(17(15)21(29)26(25-18)12-6-4-3-5-7-12)24-19(28)14-10-13(27(31)32)8-9-16(14)23/h3-11H,2H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIFNRUEJOGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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